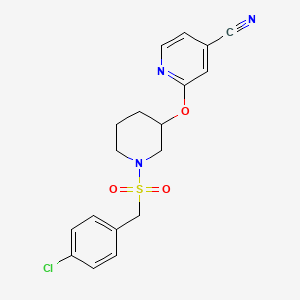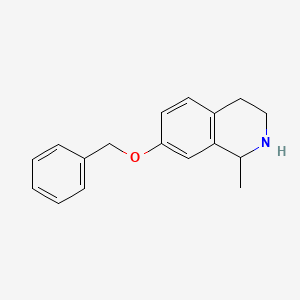
6-chloro-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one, also known as Clomeleon, is a fluorescent protein that is widely used in scientific research. This protein is used to monitor changes in calcium ion concentrations in living cells, which is important for understanding various physiological and pathological processes.
Scientific Research Applications
Environmental Biodegradation
6-chloro-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one is a derivative of polychlorinated dibenzofurans, compounds of significant environmental concern due to their toxicological properties. Research has shown that certain bacterial strains, such as Sphingomonas sp RW1, can metabolize chlorinated dibenzofurans, producing metabolites like 6-chloro-2-methyl-4H-chromen-4-one. This indicates the potential use of such bacteria in bioremediation efforts to degrade environmental pollutants and reduce their harmful impacts (Keim et al., 1999).
Synthesis of Fused Heterocycles
The compound is also relevant in the field of organic synthesis, particularly in the creation of fused heterocyclic structures. An efficient approach for synthesizing a variety of fused heterocycles, including 6H-benzo[c]chromenes and 6H-benzo[c]chromen-6-ones, has been developed. These compounds are synthesized through intramolecular O-/N-arylations with sp2C–Br bonds, indicating the versatility of this compound in synthesizing complex organic molecules (Singha et al., 2015).
Green Synthesis Methods
In addition, the compound is involved in green chemistry, where environmentally benign procedures are sought for chemical syntheses. An example is the one-pot three-component synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using Fe3O4@SiO2–imid–PMAn magnetic nanocatalyst under ultrasonic irradiation or reflux conditions. This method highlights the importance of this compound derivatives in developing sustainable and efficient synthetic routes (Esmaeilpour et al., 2015).
Pharmaceutical Applications
Furthermore, derivatives of this compound have been explored for their pharmaceutical applications. For instance, Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones have shown potential as central and peripheral nervous system stimulants with neuroleptic and tranquilizing activities. This points towards the possible therapeutic applications of compounds related to this compound in the field of neurology and psychiatry (Garazd et al., 2002).
properties
IUPAC Name |
6-chloro-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClO3/c1-10-12-4-2-3-5-15(12)22-18(10)14-9-17(20)21-16-7-6-11(19)8-13(14)16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXCKUVFEVRPAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=CC(=O)OC4=C3C=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{9-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone](/img/structure/B2384228.png)
![7-Chloro-5-(2-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2384229.png)
![3-(((4-(3-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2384230.png)
![1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone](/img/structure/B2384231.png)

![8-(tert-butyl)-N-(4-chlorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2384235.png)
![N-cycloheptyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2384239.png)

![2-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384243.png)

![Methyl 4-[7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2384246.png)
![2-(4-chlorophenoxy)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2384247.png)